molecular formula C31H49Cl2NO B12689332 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 93982-10-6

2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium

Cat. No.: B12689332
CAS No.: 93982-10-6
M. Wt: 522.6 g/mol
InChI Key: IDERQIVKNPWRRM-UHFFFAOYSA-M
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Description

2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound with a unique structure that combines phenolate and azanium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves multiple steps. One common method includes the reaction of tert-butylphenol with a chlorinating agent to form the dichloro(phenyl)methyl intermediate. This intermediate is then reacted with dodecyl-dimethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are crucial in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolates .

Scientific Research Applications

2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications:

Mechanism of Action

The mechanism by which 2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolate group can participate in hydrogen bonding and electrostatic interactions, while the azanium group can interact with negatively charged sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,6-di-tert-butylphenol: A similar compound with antioxidant properties, commonly used in the stabilization of polymers and other materials.

    Dodecyl-dimethylamine: A related compound used in surfactants and detergents.

Uniqueness

2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combination of phenolate and azanium groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other similar compounds .

Properties

CAS No.

93982-10-6

Molecular Formula

C31H49Cl2NO

Molecular Weight

522.6 g/mol

IUPAC Name

2-tert-butylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium

InChI

InChI=1S/C21H36Cl2N.C10H14O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;1-10(2,3)8-6-4-5-7-9(8)11/h13-15,17-18H,4-12,16,19H2,1-3H3;4-7,11H,1-3H3/q+1;/p-1

InChI Key

IDERQIVKNPWRRM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.CC(C)(C)C1=CC=CC=C1[O-]

Origin of Product

United States

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